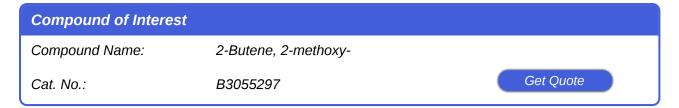


Physical and chemical properties of 2-methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025



An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-2-butene

Introduction

2-Methoxy-2-butene, an enol ether, is a valuable reagent and intermediate in organic synthesis. [1] Its unique electronic structure, arising from the interplay between the electron-donating methoxy group and the carbon-carbon double bond, dictates its reactivity and physical characteristics. This document provides a comprehensive overview of the physical and chemical properties of 2-methoxy-2-butene, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-methoxy-2-butene are summarized in the table below. These properties are crucial for its handling, application in reactions, and purification.



Property	Value	Source(s)
Molecular Formula	C5H10O	[1][2][3][4][5]
Molecular Weight	86.13 g/mol	[2][3][4][6]
Appearance	Colorless liquid	[1]
Odor	Sweet odor	[1]
Boiling Point	67 - 94.5 °C at 760 mmHg	[1][2][7][8]
Melting Point	-117.8 °C (155.35 K)	[5][9]
Density	0.777 g/cm ³	[1][2][8]
Refractive Index (n ²⁰ /D)	1.399	[1][8]
Vapor Pressure	160 mmHg at 25°C	[8][10]
Solubility	Miscible with alcohol and ether; slightly soluble or immiscible in water.	[11]
LogP (Octanol/Water)	1.556	[2][9]
CAS Number	6380-95-6	[1][3][4][5]

Note on Boiling Point: Reported boiling points show variability, with earlier studies reporting values of 88–92°C, likely due to impurities.[7] More recent data for purified samples suggest a boiling point of around 94.5 ± 0.5 °C, while other sources report values as low as 67°C.[1][7] This highlights the importance of sample purity in determining physical constants.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-methoxy-2-butene.



Spectroscopic Method	Characteristic Signals
¹ H NMR	The methoxy protons (-OCH ₃) typically appear as a singlet between δ 3.2–3.4 ppm. The olefinic proton (=CH-) resonates as a singlet in the range of δ 5.0–5.5 ppm.[7]
IR Spectroscopy	A characteristic C=C absorption is observed in the region of 1640–1680 cm ⁻¹ . The C-O-C stretch of the ether group is found between 1100–1250 cm ⁻¹ .[7]
The molecular ion peak [M+] is expe = 86, corresponding to the molecular $C_5H_{10}O.[7]$ Fragmentation patterns of distinguish it from structural isomers.	

Chemical Reactivity and Mechanisms

The reactivity of 2-methoxy-2-butene is dominated by the high electron density of the double bond, which is enhanced by the resonance effect of the adjacent methoxy group.[7] This makes the molecule highly susceptible to electrophilic attack.

Acid-Catalyzed Transformations

Enol ethers like 2-methoxy-2-butene are sensitive to acidic conditions.[7] Acid-catalyzed hydration or hydrolysis proceeds via protonation of the double bond, which is the rate-determining step.[7] This generates a resonance-stabilized carbocation intermediate that is then attacked by a nucleophile like water.[7] The methoxy group's ability to donate electron density via resonance plays a critical role in stabilizing this carbocation.[7]

Caption: Acid-catalyzed hydrolysis of 2-methoxy-2-butene.

Electrophilic Addition

The electron-donating methoxy group directs incoming electrophiles to the C3 carbon, leading to the formation of a more stable carbocation at the C2 position.[7] This regionselectivity is a key feature of its reactivity profile.[7]



Reduction (Catalytic Hydrogenation)

The carbon-carbon double bond can be reduced to a single bond to form 2-methoxybutane.[7] [12] This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).[7]

Cycloaddition Reactions

2-Methoxy-2-butene can participate in cycloaddition reactions, reacting with other unsaturated molecules to form cyclic compounds.[7]

Ozonolysis

Reaction with ozone (O₃) leads to the cleavage of the double bond. This process forms a primary ozonide which can then decompose via different pathways to yield carbonyl compounds like acetone and acetaldehyde.[7]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydration

This protocol describes a representative method for the hydrolysis of 2-methoxy-2-butene to yield acetone and methanol.

- Reaction Setup: A round-bottom flask is charged with 2-methoxy-2-butene and a suitable solvent (e.g., tetrahydrofuran, THF). The flask is equipped with a magnetic stirrer and placed in a water bath to maintain a constant temperature.
- Initiation: A catalytic amount of a dilute aqueous acid (e.g., 0.1 M HCl) is added dropwise to the stirring solution.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.
- Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.



- Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).
- Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.
- Purification: The products (acetone and methanol) can be separated and purified by fractional distillation if required.

Protocol 2: Spectroscopic Characterization Workflow

This workflow outlines the steps for confirming the identity and purity of a 2-methoxy-2-butene sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. 2-Butene, 2-methoxy-, (Z)- | lookchem [lookchem.com]
- 3. 2-Methoxy-2-butene | C5H10O | CID 111206 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-methoxybut-2-ene [webbook.nist.gov]
- 5. 2-methoxybut-2-ene [webbook.nist.gov]
- 6. 2-Methoxybut-2-ene | C5H10O | CID 5463064 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (E)-2-methoxybut-2-ene | CAS#:25125-84-2 | Chemsrc [chemsrc.com]
- 9. 2-methoxybut-2-ene (CAS 6380-95-6) Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 2-Methoxybut-2-ene | lookchem [lookchem.com]



- 11. 2-Methyl-2-butene | 513-35-9 [chemicalbook.com]
- 12. Butane, 2-methoxy- [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-methoxy-2-butene]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3055297#physical-and-chemical-properties-of-2-methoxy-2-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com